molecular formula C22H25NO2 B2602479 1-(cyclooctylamino)-6-methyl-9H-xanthen-9-one CAS No. 886360-53-8

1-(cyclooctylamino)-6-methyl-9H-xanthen-9-one

Cat. No.: B2602479
CAS No.: 886360-53-8
M. Wt: 335.447
InChI Key: YUEGXTWMGCEDIG-UHFFFAOYSA-N
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Description

1-(Cyclooctylamino)-6-methyl-9H-xanthen-9-one is a synthetic organic compound that belongs to the xanthene family. Xanthenes are known for their vibrant fluorescence and are widely used in various applications, including dyes, laser technologies, and biological staining. The unique structure of this compound, which includes a cyclooctylamino group, imparts distinct chemical and physical properties, making it a compound of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclooctylamino)-6-methyl-9H-xanthen-9-one typically involves the following steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.

    Introduction of the Cyclooctylamino Group: The cyclooctylamino group is introduced via nucleophilic substitution. This step involves the reaction of the xanthene core with cyclooctylamine in the presence of a suitable catalyst, such as a Lewis acid.

    Methylation: The final step involves the methylation of the xanthene core, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclooctylamino)-6-methyl-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced xanthene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclooctylamino group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Cyclooctylamine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced xanthene derivatives.

    Substitution: Various substituted xanthene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclooctylamino)-6-methyl-9H-xanthen-9-one has diverse applications in scientific research:

    Chemistry: Used as a fluorescent probe in analytical chemistry for detecting and quantifying various analytes.

    Biology: Employed in biological staining and imaging due to its fluorescent properties, aiding in the visualization of cellular components.

    Medicine: Investigated for potential therapeutic applications, including as a photosensitizer in photodynamic therapy for cancer treatment.

    Industry: Utilized in the production of dyes and pigments, contributing to the development of high-performance materials with specific optical properties.

Mechanism of Action

The mechanism of action of 1-(cyclooctylamino)-6-methyl-9H-xanthen-9-one is primarily based on its ability to interact with specific molecular targets and pathways:

    Fluorescence: The compound exhibits strong fluorescence due to the xanthene core, which can be excited by light to emit fluorescence. This property is exploited in various imaging and detection applications.

    Photosensitization: In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells.

Comparison with Similar Compounds

1-(Cyclooctylamino)-6-methyl-9H-xanthen-9-one can be compared with other xanthene derivatives, such as:

    Rhodamine B: A widely used xanthene dye with similar fluorescent properties but different substituents.

    Fluorescein: Another xanthene derivative used extensively in biological staining and imaging.

    Eosin Y: A xanthene dye with applications in histology and cytology.

Uniqueness: The presence of the cyclooctylamino group in this compound imparts unique chemical properties, such as enhanced lipophilicity and potential for specific molecular interactions, distinguishing it from other xanthene derivatives.

Properties

IUPAC Name

1-(cyclooctylamino)-6-methylxanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-15-12-13-17-20(14-15)25-19-11-7-10-18(21(19)22(17)24)23-16-8-5-3-2-4-6-9-16/h7,10-14,16,23H,2-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEGXTWMGCEDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C(C=CC=C3O2)NC4CCCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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